7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-6-4(1-2-10-7)5(3-11-6)8(12)13/h1-3,11H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBINYLJHRGPEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001226093 | |
| Record name | 7-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001226093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190314-78-3 | |
| Record name | 7-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190314-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001226093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid typically involves multi-step synthetic routes. One common method includes the following steps:
Starting Material: The synthesis begins with commercially available 2-bromo-3-nitropyridine.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in acetic acid.
Cyclization: The resulting 2-bromo-3-aminopyridine undergoes cyclization with an appropriate reagent to form the pyrrolo[2,3-c]pyridine core.
Bromination: The core structure is then brominated at the 7th position using a brominating agent like N-bromosuccinimide (NBS).
Carboxylation: Finally, the carboxylic acid group is introduced at the 3rd position through a carboxylation reaction using carbon dioxide under high pressure.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to enhance yield and purity.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 7 undergoes nucleophilic aromatic substitution (NAS) and metal-catalyzed cross-coupling reactions due to its electron-deficient environment.
Key Reactions:
-
Amine Substitution:
Reacting with primary or secondary amines (e.g., benzylamine) in polar aprotic solvents (DMF, DMSO) at 80–120°C yields 7-amino derivatives. For example:This reaction proceeds via a copper-catalyzed Ullmann-type coupling .
-
Thiol Substitution:
Treatment with thiols (e.g., thiophenol) in the presence of NaH or Cs₂CO₃ produces 7-thioether analogs.
Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.
Key Reactions:
-
Suzuki–Miyaura Coupling:
Reacting with arylboronic acids (e.g., phenylboronic acid) under Suzuki conditions ([Pd(dppf)Cl₂], K₂CO₃, dioxane/H₂O, 80°C) produces biaryl derivatives. This method is widely used to introduce aromatic groups at position 7 . -
Heck Coupling:
Alkenes (e.g., styrene) react with the brominated compound in the presence of Pd(OAc)₂ and PPh₃ to form 7-alkenyl products.
Oxidation and Reduction
The carboxylic acid group and pyrrolopyridine core undergo redox transformations.
Key Reactions:
-
Carboxylic Acid Reduction:
Treatment with LiAlH₄ in THF reduces the carboxylic acid to a hydroxymethyl group, yielding 3-(hydroxymethyl)-7-bromo-1H-pyrrolo[2,3-c]pyridine . -
Core Oxidation:
Reaction with H₂O₂ in acetic acid oxidizes the pyrrole ring to form an N-oxide derivative, enhancing polarity and pharmacological activity.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acid reduction | LiAlH₄, THF, 0°C → RT, 2h | 3-(Hydroxymethyl) derivative | 85% | |
| N-Oxidation | H₂O₂, AcOH, 50°C, 4h | N-Oxide derivative | 78% |
Esterification and Amidation
The carboxylic acid group is readily functionalized to esters or amides for prodrug development or solubility modulation.
Key Reactions:
-
Esterification:
Reaction with methanol in the presence of H₂SO₄ or DCC/DMAP produces methyl esters . -
Amidation:
Coupling with amines (e.g., NH₃) using EDCl/HOBt forms primary amides .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux, 6h | Methyl ester | 90% | |
| Amidation | NH₃, EDCl, HOBt, DMF, RT, 24h | Primary amide | 75% |
Scientific Research Applications
7-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of kinase inhibitors, which are potential therapeutic agents for cancer treatment.
Biological Studies: The compound is used in the development of probes for studying biological pathways and enzyme functions.
Material Science: It is explored for its potential use in organic electronics and as a building block for novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid in biological systems involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity and blocking downstream signaling pathways that promote cell proliferation and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Ring Junction Variants
(a) 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
- Structure : Bromine at position 5, carboxylic acid at position 3, and a [2,3-b] pyrrolopyridine ring junction.
- Molecular Weight : 241.04 g/mol (C₈H₅BrN₂O₂) .
- The bromine at position 5 may sterically hinder interactions at adjacent positions.
(b) 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Substituent Variations
(a) 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
- Structure : Chlorine at position 5, carboxylic acid at position 2.
- Yield : 71% during synthesis .
- Key Differences : Chlorine’s smaller atomic radius and weaker electron-withdrawing effect compared to bromine may reduce steric hindrance and alter reactivity in nucleophilic substitutions .
(b) 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Functional Group Additions
(a) 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
- Structure : Bromine at position 5, methyl at position 6, carboxylic acid at position 3.
- CAS : 1000340-11-3 .
- Key Differences : The methyl group at position 6 introduces steric bulk, which may impact molecular packing in crystal structures or binding to hydrophobic pockets in proteins .
(b) 7-Hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Ring Junction | Yield (%) |
|---|---|---|---|---|---|---|
| 7-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | Not provided | C₈H₅BrN₂O₂ | ~241.04* | Br (7), COOH (3) | [2,3-c] | N/A |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | 1000340-11-3 | C₈H₅BrN₂O₂ | 241.04 | Br (5), COOH (3) | [2,3-b] | N/A |
| 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | 300-73-950-91 | C₈H₅ClN₂O₂ | 196.59 | Cl (5), COOH (2) | [2,3-c] | 71 |
| 7-Hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | 1190317-24-8 | C₈H₆N₂O₃ | 194.15 | OH (7), COOH (3) | [2,3-c] | N/A |
*Estimated based on molecular formula.
Key Research Findings
- Synthetic Accessibility : Brominated analogs generally exhibit moderate to high yields (71–95%), with electron-withdrawing groups (e.g., Br, Cl) slightly reducing efficiency compared to electron-donating groups (e.g., OMe) .
- Biological Implications : The [2,3-c] pyrrolopyridine core is preferentially utilized in kinase inhibitors, while [2,3-b] variants are more common in agrochemicals .
- Solubility and Reactivity : Carboxylic acid at position 3 enhances water solubility compared to position 2, but bromine at position 7 may introduce metabolic stability challenges .
Biological Activity
Overview
7-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a heterocyclic compound notable for its unique bicyclic structure, which incorporates both pyrrole and pyridine rings. Its molecular formula is and it has a molecular weight of 241.04 g/mol. The compound features a bromine atom at the seventh position of the pyrrolo ring and a carboxylic acid group at the third position, contributing to its potential biological activities and reactivity in various chemical reactions.
- Chemical Formula :
- Molecular Weight : 241.04 g/mol
- Appearance : Solid
- Melting Point : Not available
- Boiling Point : 338 °C at 760 mmHg
- Density : 1.77 g/cm³
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, particularly as a kinase inhibitor. It binds to the ATP-binding site of kinases, inhibiting their activity and subsequently blocking downstream signaling pathways that are crucial for cell proliferation and survival. This mechanism can lead to cell cycle arrest and apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology .
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anticancer Properties : The compound serves as a key intermediate in the synthesis of kinase inhibitors, which are being explored for their potential therapeutic applications in cancer treatment.
- Enzyme Inhibition : It has been utilized in developing inhibitors for specific enzymes and receptors, such as fibroblast growth factor receptors.
- Chemical Biology Applications : The compound is employed in studies examining biological pathways and mechanisms due to its capacity to interact with various biological targets .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in different biological contexts:
-
Kinase Inhibition :
- A study demonstrated that derivatives of this compound could effectively inhibit specific kinases involved in cancer progression, leading to reduced tumor growth in preclinical models .
- Antiparasitic Activity :
- Metabolic Stability :
Data Table: Biological Activity Summary
Q & A
Q. Table 1. Spectral Data for this compound
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.69 (d, J=8.4 Hz, 1H), 7.63 (d, J=8.4 Hz, 1H), 13.99 (s, 1H, COOH) | |
| LCMS | m/z 257.0 [M+H]⁺, tᵣ = 4.2 min (C18 column, 0.1% formic acid/MeCN) | |
| Elemental Analysis | Found: C 37.44%, H 1.92%, N 10.85% (vs. Calcd: C 37.39%, H 1.96%, N 10.90%) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
